Cas no 1804937-12-9 (4-Methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carboxylic acid)

4-Methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carboxylic acid is a fluorinated pyridine derivative with a multifunctional structure, featuring methoxy, trifluoromethoxy, and trifluoromethyl substituents. Its electron-withdrawing groups enhance reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The carboxylic acid moiety allows for further derivatization, enabling the formation of amides, esters, and other functionalized compounds. The presence of trifluoromethyl and trifluoromethoxy groups contributes to improved metabolic stability and lipophilicity, which are advantageous in drug design. This compound is particularly useful in the development of bioactive molecules, offering precise structural modifications for target-specific applications. High purity and well-defined synthetic pathways ensure reproducibility in research and industrial settings.
4-Methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carboxylic acid structure
1804937-12-9 structure
商品名:4-Methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carboxylic acid
CAS番号:1804937-12-9
MF:C9H5F6NO4
メガワット:305.130723714828
CID:4840717

4-Methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-Methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carboxylic acid
    • インチ: 1S/C9H5F6NO4/c1-19-4-2-3(7(17)18)16-6(8(10,11)12)5(4)20-9(13,14)15/h2H,1H3,(H,17,18)
    • InChIKey: RWPLCYJYKJJMET-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(=C(C=C(C(=O)O)N=1)OC)OC(F)(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 11
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 357
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 68.6

4-Methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029085225-1g
4-Methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carboxylic acid
1804937-12-9 97%
1g
$1,519.80 2022-04-01

4-Methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carboxylic acid 関連文献

4-Methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carboxylic acidに関する追加情報

4-Methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carboxylic Acid (CAS No. 1804937-12-9)

The compound 4-Methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carboxylic acid (CAS No. 1804937-12-9) is a highly specialized organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique pyridine ring structure, which is substituted with multiple electron-withdrawing groups, including a methoxy group at position 4, a trifluoromethoxy group at position 3, and a trifluoromethyl group at position 2. The carboxylic acid functionality at position 6 further enhances its versatility in chemical reactions and applications.

Recent studies have highlighted the importance of electron-withdrawing groups in modulating the electronic properties of aromatic compounds, making this compound an attractive candidate for various research and industrial applications. The presence of trifluoromethyl and trifluoromethoxy groups significantly increases the molecule's stability and reactivity, making it suitable for use in high-performance materials and advanced chemical processes.

In the pharmaceutical industry, 4-Methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carboxylic acid has shown promise as a lead compound for the development of novel drug candidates. Its unique structure allows for selective binding to specific biological targets, making it a valuable tool in drug discovery research. Recent advancements in medicinal chemistry have leveraged the compound's ability to modulate enzyme activity and receptor binding, paving the way for potential therapeutic applications.

The synthesis of this compound involves a series of carefully optimized steps, including Friedel-Crafts acylation, nucleophilic substitution, and oxidation reactions. Researchers have recently explored greener synthesis routes using microwave-assisted techniques and environmentally friendly catalysts to enhance yield and reduce waste. These developments underscore the commitment to sustainable chemical practices in modern research.

In the agrochemical sector, this compound has been investigated for its potential as a herbicide or fungicide. Its ability to inhibit key enzymatic pathways in plants and pathogens makes it a promising candidate for agricultural applications. Field trials have demonstrated its efficacy in controlling invasive species while maintaining low toxicity to non-target organisms.

Moreover, the compound's electronic properties make it an ideal candidate for use in organic electronics. Its ability to act as an electron-deficient acceptor material has been explored in photovoltaic devices and organic field-effect transistors (OFETs). Recent studies have reported improved device performance when this compound is incorporated into conjugated polymers or used as a dopant in semiconducting materials.

The carboxylic acid functionality at position 6 of the pyridine ring provides additional versatility for further chemical modifications. This group can be readily converted into esters, amides, or other derivatives, enabling researchers to tailor the compound's properties for specific applications. For instance, esterification with biodegradable polymers has been explored for use in controlled drug delivery systems.

From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into its molecular structure, conformational preferences, and solid-state properties. Such information is crucial for optimizing its synthesis, purification, and formulation processes.

In conclusion, 4-Methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-carboxylic acid (CAS No. 1804937-12-9) represents a versatile and multifunctional compound with wide-ranging applications across diverse industries. Its unique structure, combined with recent advancements in synthetic methods and application development, positions it as a key player in cutting-edge research and industrial innovation.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd